5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid

Catalog No.
S672146
CAS No.
232602-79-8
M.F
C5H5BrClF3O2
M. Wt
269.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid

CAS Number

232602-79-8

Product Name

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid

IUPAC Name

5-bromo-4-chloro-4,5,5-trifluoropentanoic acid

Molecular Formula

C5H5BrClF3O2

Molecular Weight

269.44 g/mol

InChI

InChI=1S/C5H5BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12)

InChI Key

FLKLWPCROADJHL-UHFFFAOYSA-N

SMILES

C(CC(C(F)(F)Br)(F)Cl)C(=O)O

Canonical SMILES

C(CC(C(F)(F)Br)(F)Cl)C(=O)O

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid is a synthetic organic compound with the molecular formula C5_5H5_5BrClF3_3O2_2 and a molecular weight of 269.44 g/mol. This compound is characterized by the presence of multiple halogen substituents, specifically bromine, chlorine, and fluorine, which contribute to its unique chemical properties and reactivity. The compound is typically encountered as a solid and has a predicted boiling point of approximately 239.6 °C and a density of 1.836 g/cm³ .

Potential as a Probe for Protein-Protein Interactions (PPIs)

5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid (5-Br-4-Cl-TFA) has been investigated for its potential as a probe for studying protein-protein interactions (PPIs). [] These interactions play a crucial role in various cellular processes, and their disruption is implicated in several diseases. []

The design of 5-Br-4-Cl-TFA leverages the concept of activity-based protein profiling (ABPP). In ABPP, a molecule containing a reactive group is used to covalently bind to a specific protein of interest. This allows researchers to identify and characterize proteins that interact with the target protein. []

5-Br-4-Cl-TFA incorporates a fluorinated alkyl chain and a halogenated head group, potentially enabling it to bind to the hydrophobic pockets of proteins. [] This property could make it suitable for targeting a broad range of PPIs. However, further research is needed to fully evaluate its effectiveness and selectivity in PPI studies.

Potential Applications in Drug Discovery

Given its potential role in probing PPIs, 5-Br-4-Cl-TFA could hold promise for applications in drug discovery. By understanding the protein interactions involved in a particular disease, researchers can develop drugs that target these interactions and potentially modulate disease progression. []

, including:

  • Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation.
  • Esterification: The carboxylic acid can react with alcohols to form esters.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid generally involves multi-step organic reactions that may include:

  • Halogenation: Introduction of bromine and chlorine into the pentanoic acid framework.
  • Fluorination: Use of fluorinating agents to introduce trifluoro groups.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Specific synthetic routes may vary based on available reagents and desired yields.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique reactivity profile.
  • Agricultural Chemicals: Possible use in developing pesticides or herbicides.
  • Material Science: Exploration in creating fluorinated polymers or coatings.

Several compounds share structural similarities with 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-4-fluoro-4,5,5-trifluoropentanoic acidC5_5H6_6BrF4_4O2_2Contains fluorine instead of chlorine
4-Chloro-3-fluoro-3,3-difluorobutanoic acidC4_4H3_3ClF3_3O2_2Similar halogenation pattern
2-Bromo-2-fluoroacetic acidC2_2HBrF2_2O2_2Smaller structure with significant reactivity

Uniqueness

The uniqueness of 5-bromo-4-chloro-4,5,5-trifluoropentanoic acid lies in its combination of multiple halogens on a pentanoic acid backbone. This specific arrangement provides distinct chemical properties that are not commonly found in other similar compounds, making it an interesting target for further research and application development.

XLogP3

2.5

Dates

Last modified: 08-15-2023

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